molecular formula C22H24N4O5S B11213195 N-[2-(4-Nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide

N-[2-(4-Nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide

Cat. No.: B11213195
M. Wt: 456.5 g/mol
InChI Key: WVDRWHOBNGISCR-UHFFFAOYSA-N
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Description

N-[2-(4-Nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a thieno[3,4-C]pyrazole ring, and an adamantanecarboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the thieno[3,4-C]pyrazole core. This can be achieved through the reaction of 4-nitrophenylhydrazine with a suitable thienyl ketone under acidic conditions to form the pyrazole ring. The resulting intermediate is then oxidized to introduce the dioxido groups. Finally, the adamantanecarboxamide moiety is attached through an amide coupling reaction using adamantane-1-carboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidation step and the development of more efficient catalysts for the amide coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The hydrogen atoms on the thieno[3,4-C]pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution can be carried out using reagents such as bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(4-Nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thieno[3,4-C]pyrazole ring can bind to DNA and RNA, interfering with their function. The adamantanecarboxamide moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantanecarboxamide moiety enhances its stability and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

InChI

InChI=1S/C22H24N4O5S/c27-21(22-8-13-5-14(9-22)7-15(6-13)10-22)23-20-18-11-32(30,31)12-19(18)24-25(20)16-1-3-17(4-2-16)26(28)29/h1-4,13-15H,5-12H2,(H,23,27)

InChI Key

WVDRWHOBNGISCR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)(=O)CC5=NN4C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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